molecular formula C25H18Cl2N2O4 B2366686 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide CAS No. 866344-27-6

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide

Cat. No. B2366686
M. Wt: 481.33
InChI Key: LTVFWXTZRJGBLV-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An understanding of the properties of quinoline and its derivatives might help in predicting some properties of this compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a quinoline core with various functional groups attached, including a chlorobenzoyl group, a methoxy group, and an acetamide group linked to a chlorophenyl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the electron-withdrawing chlorobenzoyl group might make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers.

Scientific Research Applications

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, similar in structure to the compound of interest, delves into their structural aspects and the formation of salt and inclusion compounds. For instance, studies have explored how these compounds interact with mineral acids to form gels or crystalline solids and their ability to form host–guest complexes with enhanced fluorescence emission. These findings suggest potential applications in materials science, particularly in the development of fluorescent materials and gels for various technological applications (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A derivative closely related to the compound demonstrated significant antiviral and antiapoptotic effects in vitro, specifically against Japanese encephalitis. This suggests the compound's potential utility in developing treatments for viral infections, highlighting its therapeutic efficacy and possible applications in antiviral research (Ghosh et al., 2008).

Comparative Metabolism Studies

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have provided insights into the metabolic pathways of similar compounds. These findings are crucial for understanding the environmental and health impacts of these substances, contributing to safer agricultural practices and the development of compounds with reduced toxicity (Coleman et al., 2000).

Synthesis and Antimicrobial Activities

Research into the synthesis of new quinazolines, including those structurally related to the compound of interest, has explored their potential as antimicrobial agents. These studies have led to the development of compounds with promising antibacterial and antifungal activities, which could be applied in the fight against resistant microbial strains (Patel & Shaikh, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

The study of quinoline derivatives is an active area of research, with potential applications in various fields, including medicinal chemistry . Further studies could explore the synthesis, characterization, and biological activity of this compound.

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-4-16(26)5-3-15)13-29(22)14-23(30)28-18-8-6-17(27)7-9-18/h2-13H,14H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVFWXTZRJGBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide

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